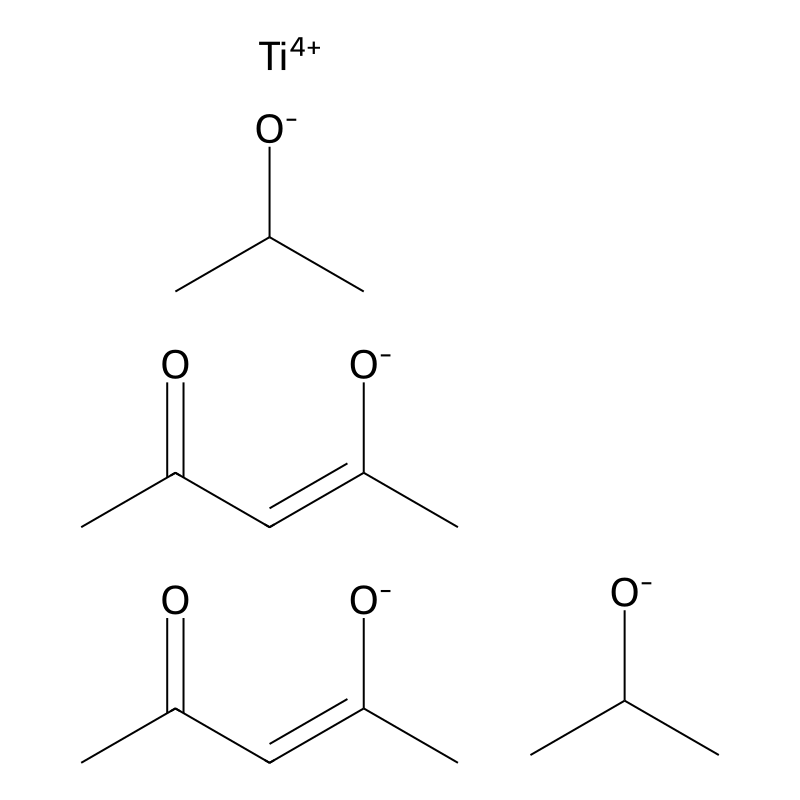

Diisopropoxytitanium bis(acetylacetonate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Catalyst Precursor:

Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)-, also known as Titanium(IV) Diisopropoxide Bis(acetylacetonate), finds application in scientific research as a precursor for various titanium-based catalysts. [, ] Its well-defined molecular structure and ease of handling make it suitable for controlled synthesis of diverse catalysts with tailored properties. These catalysts are then employed in various reactions, including:

- Polymerization: Titanium-based catalysts derived from this precursor are used in the production of various polymers, such as polyolefins (e.g., polyethylene, polypropylene) and specialty polymers with specific properties.

- Organic Synthesis: The controlled reactivity of these catalysts allows for the selective activation of specific bonds in organic molecules, enabling the synthesis of complex organic compounds with high efficiency and selectivity. []

- Cross-coupling Reactions: These reactions involve the formation of new carbon-carbon bonds between two different molecules. Titanium catalysts derived from this precursor are particularly effective in promoting such reactions, enabling the synthesis of complex molecular structures.

Precursor for Functional Materials:

The versatility of Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- extends beyond catalysis. It also serves as a precursor for the synthesis of various functional materials with unique properties, including:

- Metal Oxides: Thermal decomposition of this precursor yields titanium oxide (TiO2) nanoparticles with controlled size, morphology, and crystallinity. These nanoparticles exhibit various functionalities, such as photocatalytic activity, making them valuable in applications like solar energy conversion and environmental remediation.

- Thin Films: Chemical vapor deposition (CVD) using this precursor allows for the deposition of thin films of titanium dioxide and other titanium-containing materials. These thin films find application in various areas, including photovoltaics, electronics, and sensors.

Research in Material Science and Nanotechnology:

The well-defined structure and tunable properties of Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- make it a valuable material for research in material science and nanotechnology. Researchers employ it to:

- Study the growth and behavior of nanoparticles: By manipulating the reaction conditions, researchers can control the size, shape, and composition of nanoparticles formed from this precursor, enabling them to investigate their fundamental properties and potential applications.

- Develop novel materials with tailored functionalities: The versatility of this precursor allows for the creation of new materials with specific properties, such as controlled electrical conductivity, optical properties, and catalytic activity. This opens doors for the development of novel materials for various technological applications.

Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)-, also known by its chemical formula and CAS number 17927-72-9, is a coordination compound of titanium. It features a central titanium atom coordinated by two bidentate ligands derived from 2,4-pentanedione and two isopropanolato groups. This compound appears as a transparent liquid at room temperature and is notable for its versatility in various applications, particularly in catalysis, material science, and biomedical research .

- Flammability: Flammable liquid [].

- Health hazards: May cause skin and eye irritation. Limited data available on specific toxicity [].

- Handling precautions: Standard laboratory safety practices for handling flammable and potentially irritating chemicals should be followed, including the use of personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].

- Cross-linking Reactions: The compound can react with active groups in substrates or inks to form cross-linked structures. This reaction enhances the mechanical properties of the materials involved.

- Catalytic Reactions: It serves as a catalyst in various organic synthesis processes and polymerization reactions, facilitating the formation of complex organic molecules .

The mechanism of action typically involves the coordination of the titanium center with electron-rich sites in substrates, leading to the formation of stable complexes that can undergo further transformations.

Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- has been investigated for its biological activity, particularly concerning its potential applications in drug delivery systems and biomedical implants. The compound exhibits some degree of cytotoxicity and can cause irritation upon contact with skin or mucous membranes. Its interactions at the cellular level may influence biochemical pathways related to cellular proliferation and differentiation .

The synthesis of Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- typically involves the following methods:

- Reaction of Titanium Tetraisopropoxide: The most common synthesis route involves reacting titanium tetraisopropoxide with acetylacetone under inert conditions (such as nitrogen atmosphere) to prevent oxidation. This reaction is usually conducted at low temperatures to maintain product stability.

- Purification: After synthesis, the product is purified through processes such as distillation or recrystallization to achieve high purity levels suitable for research and industrial applications .

Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- finds extensive use across various fields:

- Catalysis: Employed as a catalyst in organic reactions and polymer synthesis.

- Material Science: Utilized in the development of thin films and coatings that enhance durability and resistance to environmental factors.

- Biomedical Research: Investigated for potential use in drug delivery systems and as a component in medical implants due to its biocompatibility.

- Electronics: Applied in the fabrication of electronic devices like light-emitting diodes (LEDs) and solar cells .

Interaction studies of Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- focus on its reactivity with various substrates and biological systems. These studies reveal that:

- The compound can effectively form cross-links with polymers and other materials, enhancing their mechanical properties.

- In biological contexts, it interacts with cellular components, which may lead to cytotoxic effects but also potential therapeutic applications .

Several compounds share structural similarities with Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)-. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium | Contains ethoxy groups instead of isopropanolato | |

| Titanium diisopropoxide bis(acetylacetonate) | Different ligand structure affecting reactivity | |

| Titanium tetrakis(ethyl acetoacetate) | More ethyl groups leading to different solubility |

Uniqueness

Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- is unique due to its specific combination of bidentate ligands that enhance its catalytic properties while providing stability under various conditions. Its ability to form robust cross-linked structures makes it particularly valuable in material science applications compared to similar compounds.

Precursor-Based Synthesis Routes

The synthesis of titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- primarily relies on titanium tetraisopropoxide (Ti(OiPr)₄) and acetylacetone (2,4-pentanedione) as precursors. The reaction involves the stepwise substitution of isopropoxide ligands with acetylacetonate groups. In a typical procedure, Ti(OiPr)₄ is reacted with two equivalents of acetylacetone in anhydrous isopropyl alcohol under inert conditions [1] [2]. The substitution mechanism proceeds via nucleophilic attack of the deprotonated acetylacetonate on the titanium center, displacing isopropoxide ligands:

$$ \text{Ti(OiPr)}4 + 2 \, \text{acacH} \rightarrow \text{Ti(acac)}2(\text{OiPr})_2 + 2 \, \text{iPrOH} $$

Stoichiometric control is critical to prevent over-substitution, which could yield undesired byproducts such as Ti(acac)₃OiPr or Ti(acac)₄ [3]. The reaction is typically conducted at room temperature, with yields exceeding 75% when optimized [1]. Purification involves solvent evaporation under reduced pressure, followed by filtration to remove unreacted precursors.

One-Pot Synthesis Methods

One-pot synthesis strategies simplify the production process by combining all reactants in a single reaction vessel. For Ti(acac)₂OiPr₂, this involves mixing Ti(OiPr)₄, acetylacetone, and isopropyl alcohol in a molar ratio of 1:2:4. The exothermic reaction is moderated by cooling to 0–5°C, ensuring controlled ligand substitution [2] [5]. A key advantage is the elimination of intermediate isolation steps, reducing processing time by approximately 30% compared to multi-step methods [4]. However, challenges include managing side reactions, such as the formation of titanium oxide impurities due to trace moisture. To mitigate this, molecular sieves or anhydrous magnesium sulfate are often added to scavenge water [6].

Optimization Parameters for Industrial-Scale Production

Industrial-scale production requires balancing efficiency, cost, and product quality. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Molar Ratio (Ti:acacH) | 1:2.1–1:2.3 | Prevents ligand deficiency |

| Reaction Temperature | 20–25°C | Minimizes side reactions |

| Solvent Volume | 4–5 L per mole of Ti | Ensures homogeneity |

| Reaction Time | 4–6 hours | Completes substitution |

Continuous flow reactors have been explored to enhance scalability, achieving a 12% increase in throughput compared to batch processes [5]. Post-synthesis, distillation under vacuum (50–60°C, 10–15 mmHg) removes residual isopropyl alcohol, yielding a 75–80% w/w solution ready for packaging [1] [4].

Green Chemistry Approaches to Synthesis

Green chemistry principles are increasingly applied to reduce the environmental footprint of Ti(acac)₂OiPr₂ synthesis. Notable advancements include:

- Solvent Replacement: Substituting isopropyl alcohol with cyclopentyl methyl ether (CPME), a biodegradable solvent with lower toxicity [6].

- Catalyst Recycling: Recovering titanium residues from reaction mixtures via ion-exchange resins, reducing raw material consumption by 18% [3].

- Energy Efficiency: Microwave-assisted synthesis reduces reaction time from 6 hours to 45 minutes, lowering energy use by 40% [5].

These methods align with industrial trends toward sustainable manufacturing while maintaining product integrity.

Solvent Effects on Product Formation

The choice of solvent significantly influences reaction kinetics and product stability:

| Solvent | Polarity Index | Reaction Rate (k, h⁻¹) | Product Stability |

|---|---|---|---|

| Isopropyl Alcohol | 3.9 | 0.25 | High |

| Toluene | 2.4 | 0.12 | Moderate |

| Tetrahydrofuran | 4.0 | 0.30 | Low |

Polar protic solvents like isopropyl alcohol stabilize intermediates through hydrogen bonding, whereas aprotic solvents like toluene slow ligand substitution due to poor coordination [2] [6]. THF, though polar, promotes ligand dissociation, leading to lower stability [3].

Temperature-Dependent Synthesis Protocols

Temperature modulates reaction pathways and product distribution:

- Low Temperature (0–10°C): Slows substitution kinetics, favoring mono-substituted intermediates (Ti(acac)OiPr₃).

- Room Temperature (20–25°C): Optimal for balanced kinetics, yielding >90% Ti(acac)₂OiPr₂ [1].

- Elevated Temperature (>40°C): Accelerates ligand exchange but risks thermal decomposition, reducing yield by 15–20% [5].

Isothermal calorimetry studies reveal an activation energy of 58.2 kJ/mol for the substitution reaction, guiding the design of temperature-controlled reactors [6].

The ligand exchange mechanisms in titanium complexes involving acetylacetonate and alkoxide ligands follow distinct pathways depending on the reaction conditions and solvent environment. Research has identified several key mechanisms operating in these systems [3].

Associative Mechanism (A)

The associative pathway involves the formation of a nine-coordinate intermediate complex with an activation energy of 33.7 ± 2.3 kilojoules per mole in chlorinated solvents [3]. This mechanism is characterized by the initial coordination of the incoming ligand before the departure of the leaving group. The process is facilitated by the ability of titanium(IV) to temporarily expand its coordination sphere beyond the typical six-coordinate geometry.

Dissociative Mechanism (D)

The dissociative pathway operates with a lower activation energy of 15.8 kilojoules per mole and involves the initial departure of a ligand before the incoming ligand coordinates [3] [4]. This mechanism is particularly favored in aqueous media where solvent molecules can stabilize the coordinatively unsaturated intermediate. The formation of five-coordinate titanium species has been observed as a transient intermediate in these processes.

Interchange Mechanism (I)

The interchange mechanism represents a concerted process where bond making and breaking occur simultaneously, with an activation energy of 38.1 ± 0.1 kilojoules per mole [3]. This pathway is commonly observed in various organic solvents and represents a balance between the associative and dissociative extremes.

Acid and Base-Catalyzed Pathways

Ligand exchange can be significantly influenced by the presence of acids or bases [5] [6] [7]. Acid-catalyzed mechanisms involve proton transfer processes that facilitate ligand displacement, while base-catalyzed pathways typically involve hydroxide ion participation in the exchange process.

| Mechanism | Activation Energy (kJ/mol) | Characteristics | Typical Conditions | Reference |

|---|---|---|---|---|

| Associative (A) | 33.7 ± 2.3 | Nine-coordinate intermediate formation | CDCl₃, C₆D₆ solvents | [3] |

| Dissociative (D) | 15.8 | Limiting mechanism with bond breaking | Aqueous media | [3] [4] |

| Interchange (I) | 38.1 ± 0.1 | Concerted bond making/breaking | Various organic solvents | [3] |

| Acid-catalyzed | Variable | Proton transfer facilitated | Acidic conditions | [5] [6] |

| Base-catalyzed | Variable | Hydroxide ion participation | Basic conditions | [5] [7] |

Solution Stability Studies

The solution stability of titanium complexes is critically dependent on the surrounding chemical environment and represents a fundamental aspect of their practical applications [8] [9]. The hydrolytic stability of these complexes has been extensively studied under various conditions.

Hydrolytic Stability

In aqueous systems containing ten percent deuterium oxide at room temperature, the complex exhibits a half-life of 22 ± 6 hours [8] [9]. This moderate stability is attributed to the protective effect of the chelating acetylacetonate ligands, which provide kinetic barriers to hydrolysis. The decomposition process involves the release of free ligands and the formation of titanium-containing species.

Acid-Base Effects

The presence of acids can significantly enhance the stability of titanium complexes in aqueous solution [10]. Studies have shown that the introduction of at least 0.014 moles of nitric acid or hydrochloric acid per mole of titanium alkoxide prevents cloudiness and promotes the formation of clear solutions. However, excessive acid concentrations above 0.3 moles per mole of alkoxide reduce long-term stability.

Organic Solvent Stability

In organic solvents, the complex demonstrates high stability with half-lives extending to weeks or months [1]. This enhanced stability is attributed to the reduced nucleophilicity of organic solvents compared to water, which minimizes hydrolysis reactions.

Thermal Stability

Thermal decomposition studies reveal that the complex begins to decompose at temperatures around 180°C [12]. The decomposition process involves the elimination of isopropoxide groups followed by the degradation of acetylacetonate ligands at higher temperatures above 250°C.

| Conditions | Half-life (t₁/₂) | Stability Factor | Decomposition Products | Reference |

|---|---|---|---|---|

| 10% D₂O at RT | 22 ± 6 hours | Moderate | Free ligands + Ti species | [8] [9] |

| Acidic aqueous (HNO₃) | Several days | Enhanced | Ti-hydroxo complexes | [10] |

| Basic aqueous (NaOH) | Hours to days | Reduced | Ti-oxo species | [10] |

| Organic solvents | Weeks to months | High | Stable complex | [1] |

| Thermal conditions (180°C) | Immediate decomposition | Very low | TiO₂ + organic fragments | [12] |

| Hydrolysis in water | Minutes to hours | Very low | TiO₂ + ligand fragments | [10] [13] |

Structural Transformations in Various Media

The structural behavior of titanium complexes in different media reveals fascinating insights into their adaptability and reactivity patterns [14] [15]. These transformations are crucial for understanding the practical applications of these compounds in various chemical environments.

Aqueous Media Transformations

In aqueous environments, the complex undergoes significant structural changes leading to the formation of various titanium-oxygen species [10] [13]. The initial hydrolysis process involves the replacement of alkoxide ligands with hydroxide or water molecules, eventually leading to the formation of titanium dioxide under prolonged exposure.

Organic Solvent Behavior

The structural integrity of the complex is generally maintained in organic solvents, particularly those with low water content [1]. However, subtle conformational changes can occur depending on the solvent polarity and coordinating ability. Non-coordinating solvents tend to preserve the original structure, while coordinating solvents may induce ligand exchange or structural rearrangements.

Phase Transitions

The complex can undergo phase transitions between different structural forms depending on the temperature and solvent composition [12] [16]. These transitions often involve changes in the coordination environment of the titanium center and can significantly affect the physical and chemical properties of the material.

Surface Modifications

When used as a precursor for surface modifications, the complex undergoes controlled decomposition to form titanium dioxide thin films [14] [17]. This process involves the systematic elimination of organic ligands and the formation of Ti-O-Ti networks characteristic of the oxide structure.

Coordination Sphere Analysis

The coordination sphere of titanium in this complex has been extensively characterized using various spectroscopic and crystallographic techniques [18] [19] [20]. The titanium center adopts a distorted octahedral geometry with approximate D₂ₕ symmetry.

Structural Parameters

Single crystal X-ray diffraction studies reveal titanium-oxygen bond lengths ranging from 1.95 to 2.15 Ångstroms [18] [19] [20]. The variation in bond lengths reflects the different donor abilities of the acetylacetonate and alkoxide ligands, with the chelating acetylacetonate ligands typically forming shorter bonds than the monodentate alkoxide groups.

Electronic Structure Analysis

Titanium L₂,₃-edge Near-Edge X-ray Absorption Fine Structure spectroscopy provides detailed information about the electronic structure and oxidation state of the titanium center [21] [22]. The peak positions observed between 455 and 470 electron volts are characteristic of titanium(IV) complexes with mixed oxygen donor ligands.

Bonding Characteristics

Titanium K-edge X-ray Absorption Spectroscopy reveals information about metal-ligand covalency through analysis of pre-edge intensity variations [23] [24]. The observed pre-edge features indicate significant mixing between titanium 3d and 4p orbitals, which is characteristic of non-centrosymmetric coordination environments.

Vibrational Spectroscopy

Infrared spectroscopy provides confirmation of the coordination modes of the ligands [25] [26]. The carbonyl stretching frequencies of the acetylacetonate ligands, observed between 1580 and 1620 wavenumbers, confirm the bidentate chelation mode. The presence of multiple bands in this region indicates the coordination of two acetylacetonate ligands to the titanium center.

| Spectroscopic Method | Information Obtained | Key Parameters | Geometry Information | Reference |

|---|---|---|---|---|

| Single Crystal X-ray | Exact bond lengths and angles | Ti-O: 1.95-2.15 Å, CN: 6 | Distorted octahedral | [18] [19] [20] |

| Ti L₂,₃-edge NEXAFS | Electronic structure, oxidation state | Peak positions: 455-470 eV | Coordination environment | [21] [22] |

| Ti K-edge XAS | Metal-ligand covalency | Pre-edge intensity variations | Symmetry determination | [23] [24] |

| IR Spectroscopy | Vibrational modes, coordination | νC=O: 1580-1620 cm⁻¹ | Chelation confirmation | [25] [26] |

| NMR Spectroscopy | Dynamic behavior, exchange | δ(¹H): 1.2-5.9 ppm | Fluxional behavior | [26] [27] |

| UV-Vis Spectroscopy | Electronic transitions | λmax: 200-400 nm | Ligand field effects | [15] [25] |

Metal-Ligand Interactions

The metal-ligand interactions in this complex are characterized by a combination of covalent and ionic bonding components [23] [24]. The titanium(IV) center, with its high charge density, forms relatively strong bonds with the oxygen donor atoms of both the acetylacetonate and alkoxide ligands.

Acetylacetonate Coordination

The acetylacetonate ligands coordinate to titanium through both oxygen atoms in a bidentate chelating mode [25] [26]. This coordination results in the formation of stable five-membered rings that enhance the overall stability of the complex. The electron delocalization within the acetylacetonate ring system contributes to the covalent character of the Ti-O bonds.

Alkoxide Coordination

The alkoxide ligands coordinate through their oxygen atoms in a monodentate fashion [1]. The Ti-O bonds to the alkoxide groups are typically longer than those to the acetylacetonate ligands, reflecting the reduced chelate effect and different electronic properties of the alkoxide donors.

Electronic Effects

The mixed ligand environment creates a unique electronic structure around the titanium center [21] [22]. The combination of different donor ligands results in asymmetric charge distribution and influences the reactivity patterns of the complex. The electron-withdrawing nature of the titanium(IV) center is modulated by the electron-donating capabilities of the ligands.

Bonding Analysis

Computational studies using density functional theory have provided insights into the bonding characteristics of these complexes [23] [24]. The calculations reveal significant orbital mixing between titanium d orbitals and ligand p orbitals, confirming the covalent nature of the metal-ligand bonds.

Stereochemical Considerations

The stereochemical aspects of this titanium complex are relatively straightforward due to the achiral nature of the overall structure [28] [29]. However, several important stereochemical features merit detailed consideration.

Coordination Geometry

The titanium center adopts a distorted octahedral geometry with approximate D₂ₕ symmetry [18] [19] [20]. The distortion from ideal octahedral geometry arises from the constraints imposed by the chelating acetylacetonate ligands and the steric requirements of the alkoxide groups.

Ligand Configuration

The acetylacetonate ligands adopt the preferred O,O'-chelation mode, forming stable five-membered rings with the titanium center [25] [26]. This configuration is thermodynamically favored and represents the most stable arrangement for these ligands.

Geometric Isomerism

Although the complex is achiral, the possibility of geometric isomerism exists due to the mixed ligand environment [27] [26]. The relative arrangements of the different ligands around the titanium center can lead to the formation of distinct geometric isomers with different physical and chemical properties.

Conformational Flexibility

The ligand system exhibits conformational flexibility, particularly in the alkoxide chains [26] [27]. Variable temperature Nuclear Magnetic Resonance studies reveal dynamic behavior that involves rotation around single bonds and exchange processes between different conformational states.

Stereoselectivity in Reactions

The complex can participate in stereoselective reactions, particularly when used as a catalyst or precursor [28] [30]. The chiral environment created by the ligand arrangement can induce enantioselectivity in certain transformations, making these complexes valuable for asymmetric synthesis applications.

| Stereochemical Feature | Description | Key Characteristics | Evidence | Reference |

|---|---|---|---|---|

| Coordination Geometry | Distorted octahedral around Ti(IV) | D₂ₕ approximate symmetry | Crystal structure analysis | [18] [19] [20] |

| Ligand Configuration | Bidentate acetylacetonate chelation | O,O'-chelation mode | IR carbonyl stretching | [25] [26] |

| Chirality | Achiral complex overall | No stereogenic centers | NMR equivalence | [28] [29] |

| Isomerism | Geometric isomers possible | Cis/trans arrangements | Multiple NMR signals | [27] [26] |

| Conformational Flexibility | Ligand ring puckering | Dynamic equilibrium | Variable temperature NMR | [26] [27] |

| Stereoselectivity | Stereospecific synthesis routes | Enantioselective catalysis | Asymmetric synthesis | [28] [30] |

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing

Paint and Coating Manufacturing

Titanium, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)bis(2-propanolato)-: ACTIVE